Compound Description: This compound is a potent inhibitor of class I histone deacetylase (HDAC) isoforms. It exhibited strong in vitro inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. It also significantly increased intracellular levels of acetyl-histone H3 and P21, effectively inducing G1 cell cycle arrest and apoptosis. In vivo studies using SKM-1 xenograft models demonstrated excellent antitumor activity of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide when administered orally. Furthermore, the compound displayed a favorable pharmacokinetic profile in ICR mice and SD rats, with minimal metabolic property differences observed among hepatocytes from five species.
Compound Description: [6‐(5‐Methyl‐3‐phenylpyrazole‐1‐yl)‐3(2H)‐pyridazinone‐2‐yl]acetic acid serves as a precursor to a series of amide derivatives, some of which exhibit potent analgesic and anti-inflammatory activities. Several of these derivatives, including compounds 6a, 6d, 6e, 6g, 6h, and 6m, demonstrate greater analgesic activity than aspirin and superior anti-inflammatory activity compared to indomethacin in in vivo models.
Relevance: Both [6‐(5‐Methyl‐3‐phenylpyrazole‐1‐yl)‐3(2H)‐pyridazinone‐2‐yl]acetic acid and [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid belong to the class of pyridazinone acetic acids. The structural similarity lies in the presence of an acetic acid substituent at the 2-position of the pyridazinone ring. The key difference lies in the substituent at the 6-position, with a 5-methyl-3-phenylpyrazole group in the related compound, as opposed to a 3-fluorophenyl group in the target compound.
Compound Description: This compound is a potent aldose reductase inhibitor exhibiting an IC50 of 30 nM. It is a member of a series of compounds designed to incorporate the benzothiazole side chain found in zopolrestat (1a) and its analogs into oxophthalazineacetic acid replacements, which include indazole, pyridazinone, and pyridopyridazinone with a pendant acetic acid moiety.
Relevance: While not directly sharing the pyridazinone core, 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid is related to [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid through its classification as an oxophthalazineacetic acid replacement. This categorization highlights the shared feature of a pendant acetic acid moiety, which is crucial for aldose reductase inhibition activity in both compounds.
Compound Description: This compound demonstrates potent aldose reductase inhibitory activity with an IC50 of 2.1 nM. It belongs to a series of compounds designed as oxophthalazineacetic acid replacements, featuring benzothiazole side chains and pendant acetic acid moieties, similar to zopolrestat and its analogs.
Relevance: [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo-6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid is directly related to [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid due to its pyrido[2,3-d]-pyridazin-5-yl core structure, which incorporates the 6-oxopyridazin-1(6H)-yl moiety found in the target compound. Both compounds also share the key structural feature of a pendant acetic acid group.
Compound Description: This compound is a potent aldose reductase inhibitor, exhibiting an IC50 of 5 nM and demonstrating significant inhibition (76%) of sorbitol accumulation in rat sciatic nerve in a model of diabetic complications when administered orally at 10 mg/kg. It is a member of the oxophthalazineacetic acid replacement series, characterized by a benzothiazole side chain and a pendant acetic acid moiety.
Relevance: This compound is directly related to [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid through its 3,4-dihydro-4-oxo-1-pyridazineacetic acid core, which contains the 6-oxopyridazin-1(6H)-yl moiety present in the target compound. Both compounds share the pendant acetic acid functionality that is crucial for aldose reductase inhibition activity.
Compound Description: This compound exhibits potent aldose reductase inhibitory activity with an IC50 of 52.2 nM. It also shows promising in vivo efficacy, inhibiting sorbitol accumulation by 61% in rat sciatic nerve at an oral dose of 10 mg/kg in a diabetic complications model. This compound belongs to the same oxophthalazineacetic acid replacement series as the previously mentioned compounds, featuring a benzothiazole side chain and a pendant acetic acid moiety.
Relevance: Like the previous pyridazineacetic acid derivatives, this compound is directly related to [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid due to its 3,4-dihydro-4-oxo-1-pyridazineacetic acid core, encompassing the 6-oxopyridazin-1(6H)-yl moiety found in the target compound. The shared pendant acetic acid group further strengthens the structural relationship between these compounds.
Overview
[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a chemical compound that belongs to the class of pyridazines, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by a pyridazine ring substituted with a fluorophenyl group and a carboxylic acid functional group, making it an interesting target for various applications in medicinal chemistry and pharmaceuticals.
Source
The compound can be synthesized through various organic chemistry techniques, often involving the reaction of pyridazine derivatives with acetic acid or its derivatives. The presence of the fluorophenyl moiety can enhance biological activity and contribute to the compound's pharmacological properties.
Classification
This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is also categorized as an aromatic compound because of the presence of the fluorophenyl group, which contributes to its stability and reactivity.
Synthesis Analysis
Methods
The synthesis of [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves multi-step processes including:
Formation of Pyridazine Ring: The initial step often involves the cyclization of appropriate precursors such as hydrazones or diazines.
Substitution Reactions: Introduction of the fluorophenyl group can be achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the reactivity of the starting materials.
Carboxylation: The final step usually involves the introduction of the acetic acid moiety through carboxylation reactions, which can include reactions with acetic anhydride or direct carboxylation methods.
Technical Details
The synthesis may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Molecular Structure Analysis
Structure
The molecular structure of [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid features:
Pyridazine Core: A six-membered ring containing two nitrogen atoms.
Fluorophenyl Substituent: A phenyl ring with a fluorine atom at one position, enhancing lipophilicity and potential biological activity.
Carboxylic Acid Group: Contributing to its acidity and potential for forming salts or esters.
Data
Molecular Formula: C12H10F1N2O2
Molecular Weight: Approximately 232.22 g/mol
Structural Representation:
C6H4F−N2(C=O)−C(O)CH2
Chemical Reactions Analysis
Reactions
The chemical reactivity of [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid can be explored through various reactions:
Esterification: Reaction with alcohols to form esters, which could enhance solubility in organic solvents.
Amide Formation: Reacting with amines to produce amides, potentially increasing biological activity.
Reduction Reactions: The carbonyl group can undergo reduction to form alcohols, altering its chemical properties.
Technical Details
These reactions typically require specific catalysts or reagents (e.g., sulfuric acid for esterification) and may involve purification steps such as recrystallization or chromatography.
Mechanism of Action
Process
The mechanism of action for [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is primarily related to its interactions with biological targets:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Receptor Binding: The presence of the fluorophenyl group could enhance binding affinity to certain receptors, influencing physiological responses.
Data
Research indicates that compounds with similar structures often exhibit anti-inflammatory or analgesic properties due to their ability to modulate signaling pathways in cells.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white crystalline solid.
Melting Point: The melting point range is crucial for determining purity.
Chemical Properties
Solubility: Soluble in organic solvents like ethanol but may have limited solubility in water due to its hydrophobic character.
Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant Data or Analyses
Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
Applications
Scientific Uses
[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid has potential applications in:
Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
Biochemical Research: Used in studies investigating enzyme mechanisms or receptor interactions.
Agricultural Chemistry: Potential use in developing agrochemicals that target plant growth regulators.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.